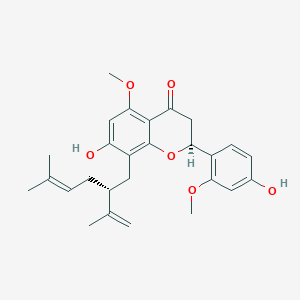

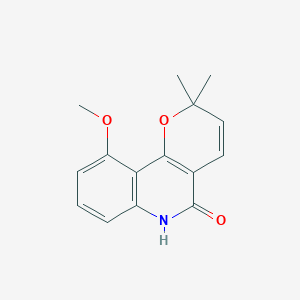

(2S)-2'-méthoxykurarinone

Vue d'ensemble

Description

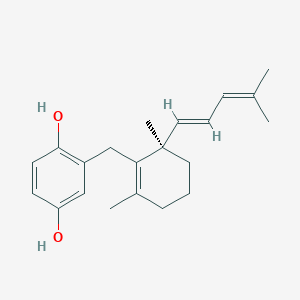

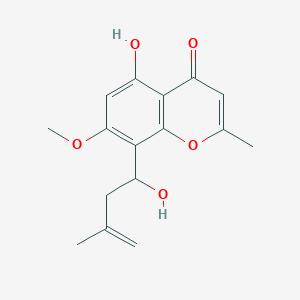

(2S)-2'-methoxykurarinone is a dimethoxyflavanone that is (2S)-(-)-kurarinone in which the hydroxy group at position 2' is replaced by a methoxy group. Isolated from the roots of Sophora flavescens, it exhibits cytotoxicity against human myeloid leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone, a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-(-)-kurarinone.

(2S)-2'-methoxykurarinone is a natural product found in Sophora flavescens with data available.

Applications De Recherche Scientifique

Analyse complète des applications de la (2S)-2'-méthoxykurarinone

This compound, également connue sous le nom de 2'-méthoxykurarinone, est un composé présentant une variété d'applications potentielles dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines.

Activité antinéoplasique

2'-méthoxykurarinone: a été identifié comme ayant des propriétés antinéoplasiques, ce qui signifie qu'il peut inhiber la croissance des tumeurs. Il présente une cytotoxicité contre les cellules de leucémie myéloïde humaine HL-60, ce qui en fait un candidat potentiel pour la recherche sur le traitement du cancer .

Inhibition de l'ostéoclastogenèse

La recherche indique que la 2'-méthoxykurarinone inhibe l'ostéoclastogenèse, qui est le processus de résorption osseuse. Elle régresse la signalisation RANKL, qui est cruciale dans la formation des ostéoclastes, les cellules responsables de la résorption osseuse. Cette application est importante pour le développement de traitements pour les maladies osseuses telles que l'ostéoporose .

Propriétés anti-inflammatoires

Le composé a démontré des effets anti-inflammatoires, suggérant son utilisation dans l'étude des maladies inflammatoires. En modulant les voies inflammatoires, il pourrait être utilisé pour comprendre et traiter les affections caractérisées par une inflammation .

Effets antipyrétiques

2'-méthoxykurarinone: présente également des effets antipyrétiques, c'est-à-dire la capacité de réduire la fièvre. Cette propriété pourrait être explorée plus avant dans le développement de nouveaux médicaments antipyrétiques ou dans l'étude des mécanismes de régulation de la température corporelle .

Potentiel antidiabétique

Le rôle du composé dans le métabolisme du glucose et les voies de signalisation de l'insuline suggère son application dans la recherche sur les médicaments antidiabétiques. Son potentiel à moduler la glycémie pourrait conduire à de nouvelles connaissances sur la gestion du diabète .

Rôle dans la stabilisation du collagène

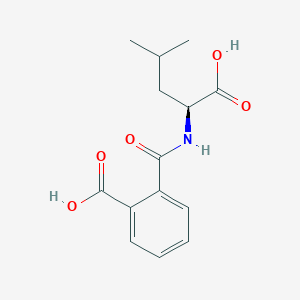

Bien que non directement lié à la 2'-méthoxykurarinone, son analogue structurel, l'acide (2S,3R)-3-hydroxypipéridine-2-carboxylique, joue un rôle dans la stabilisation du collagène. Cela suggère que la 2'-méthoxykurarinone pourrait être étudiée pour ses effets sur le tissu conjonctif et son potentiel dans les applications de génie tissulaire.

Activité antioxydante

Les propriétés antioxydantes du composé présentent un intérêt dans le contexte du stress oxydatif et du vieillissement. La recherche sur la façon dont la 2'-méthoxykurarinone peut atténuer les dommages oxydatifs pourrait contribuer au développement de thérapies anti-âge .

Applications thérapeutiques dans les troubles osseux

Compte tenu de ses effets sur l'ostéoclastogenèse, la 2'-méthoxykurarinone pourrait être étudiée pour ses applications thérapeutiques dans le traitement des troubles osseux. Elle pourrait jouer un rôle dans le développement de médicaments visant à améliorer la santé osseuse et la récupération .

Propriétés

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2'-methoxykurarinone on osteoclastogenesis?

A: 2'-methoxykurarinone (MK) inhibits osteoclast differentiation and bone resorption by interfering with RANKL signaling. [] Specifically, MK suppresses the activation of Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways downstream of RANKL activation. [] This ultimately inhibits the formation of mature, bone-resorbing osteoclasts. []

Q2: Does 2'-methoxykurarinone affect the production of RANKL or osteoprotegerin by osteoblasts?

A: Research indicates that MK does not alter the ratio of RANKL to osteoprotegerin produced by osteoblasts in response to osteoclastogenic factors. [] This suggests that its inhibitory effect on osteoclastogenesis is primarily mediated through its action on RANKL signaling pathways within osteoclast precursor cells. []

Q3: What protective effects does 2'-methoxykurarinone exhibit in neuronal cells?

A: Studies show that MK can protect HT22 hippocampal cells against glutamate-induced oxidative stress. [] This protective effect is attributed to its ability to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective properties. []

Q4: How does the structure of 2'-methoxykurarinone relate to its antimalarial activity?

A: While MK itself shows moderate antimalarial activity against Plasmodium falciparum, research suggests that the position of methoxyl groups on the flavanone skeleton plays a crucial role in its potency. [] Further investigations are needed to elucidate the specific structural features responsible for this activity.

Q5: What are the potential applications of 2'-methoxykurarinone in the treatment of diabetic complications?

A: MK exhibits inhibitory activity against aldose reductase (AR), a key enzyme involved in the pathogenesis of diabetic complications. [, ] Additionally, MK has shown the ability to inhibit the formation of advanced glycation end products (AGEs), another contributing factor to diabetic complications. [] These properties suggest that MK holds potential for development as a therapeutic agent for managing diabetic complications.

Q6: What is known about the structure-activity relationship of lavandulyl flavanones like 2'-methoxykurarinone and their glycosidase inhibitory activities?

A: Studies on lavandulylated flavanones, including MK, demonstrate their potential as α-glucosidase and β-amylase inhibitors. [] The presence of the 8-lavandulyl group in the B-ring appears crucial for this inhibitory activity. [] Specifically, kushenol A, lacking a 4'-hydroxy group, shows selective inhibition of α-glucosidase. []

Q7: How does 2'-methoxykurarinone affect cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes?

A: MK has been shown to suppress the expression of CTACK/CCL27 induced by TNF-α and IL-1β in human keratinocytes. [] This suppression occurs through two mechanisms: inhibition of NF-κB activation and induction of HO-1 expression. [] These findings highlight MK’s potential in managing inflammatory skin conditions.

Q8: Is there any evidence suggesting that 2'-methoxykurarinone might have anticancer potential?

A: While not directly addressed in the provided research, MK demonstrates inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). [] PTP1B is a negative regulator of insulin signaling and has been implicated in various cancers. [] Additionally, computational studies suggest that MK exhibits binding interactions similar to known partial agonists of PPARγ, a nuclear receptor with anti-cancer properties. [] Further research is needed to explore the full extent of MK's anticancer potential.

Q9: What is known about the toxicity of 2'-methoxykurarinone?

A: While the provided research focuses primarily on the biological activities of MK, one study mentions that lavandulyl flavanones, including MK, exhibited cytotoxic activity against human myeloid leukemia HL-60 cells. [] Further research is crucial to determine the safety profile and potential toxicity of MK in various biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)